molecular formula C22H20N4O3 B5447665 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enenitrile

Cat. No.: B5447665
M. Wt: 388.4 g/mol
InChI Key: WSWPOXHYTPAZEE-GHRIWEEISA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzimidazole in the presence of a palladium catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.

    Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction, where the benzimidazole derivative reacts with a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole core.

    Reduction: Primary amines from the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its benzimidazole core is known to interact with DNA, making it useful in the study of DNA-binding agents.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. The benzimidazole core is a common motif in many drugs, and the morpholine ring can enhance the compound’s solubility and bioavailability.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core can intercalate into DNA, disrupting its function and leading to cell death. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enenitrile is unique due to its combination of a benzimidazole core, a morpholine ring, and a phenyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c23-14-17(22-24-19-3-1-2-4-20(19)25-22)13-16-5-7-18(8-6-16)29-15-21(27)26-9-11-28-12-10-26/h1-8,13H,9-12,15H2,(H,24,25)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPOXHYTPAZEE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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